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molecular formula C11H9N5S B8381778 2-(Methylsulfanyl)-7-(pyrimidin-2-yl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233186-46-3

2-(Methylsulfanyl)-7-(pyrimidin-2-yl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No. B8381778
M. Wt: 243.29 g/mol
InChI Key: KSTJOBGTZSWTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

Analogous to Example 1562a, 2-Tributylstannanyl-pyrimidine (0.761 g, 2.06 mmol) and 7-Bromo-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine (0.224 g, 0.916 mmol) were reacted to afford 2-Methylsulfanyl-7-pyrimidin-2-yl-pyrrolo[2,1-f][1,2,4]triazine (46 mg, 20%). 1H-NMR (DMSO-d6): 9.14 (s, 1H), 8.95 (d, 2H, J=4.94 Hz), 7.58 (m, 1H), 7.44 (t, 1H, J=4.83 Hz), 7.10 (d, 1H, J=4.83 Hz), 2.59 (s, 3H).
Quantity
0.761 g
Type
reactant
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N:7]=1)CCC.Br[C:21]1[N:29]2[C:24]([CH:25]=[N:26][C:27]([S:30][CH3:31])=[N:28]2)=[CH:23][CH:22]=1>>[CH3:31][S:30][C:27]1[N:26]=[CH:25][C:24]2=[CH:23][CH:22]=[C:21]([C:6]3[N:7]=[CH:8][CH:9]=[CH:10][N:11]=3)[N:29]2[N:28]=1

Inputs

Step One
Name
Quantity
0.761 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
Name
Quantity
0.224 g
Type
reactant
Smiles
BrC1=CC=C2C=NC(=NN21)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=NN2C(C=N1)=CC=C2C2=NC=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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